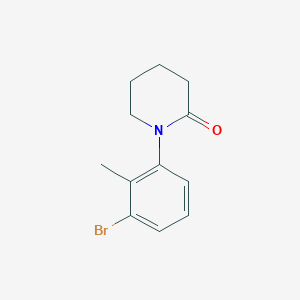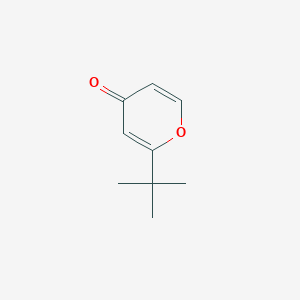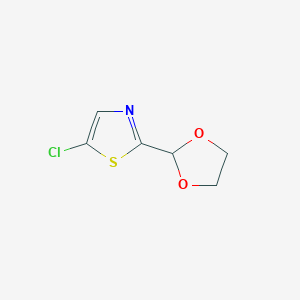![molecular formula C10H11BrF3N B1397851 1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine CAS No. 1237535-89-5](/img/structure/B1397851.png)
1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine
Descripción general
Descripción
The compound is an organic molecule with a phenyl ring (a hexagonal carbon ring) that has bromo and trifluoromethyl substituents, as well as a dimethylmethanamine group .
Molecular Structure Analysis
The molecular structure of this compound would likely include a phenyl ring with bromo and trifluoromethyl substituents, and a dimethylmethanamine group attached to the ring .Chemical Reactions Analysis
The compound, due to the presence of the phenyl ring and various substituents, could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all influence its properties .Aplicaciones Científicas De Investigación
Pharmaceutical Research
The trifluoromethyl group in compounds like 1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine is known to significantly affect the pharmacological properties of drugs. This compound could be used in the synthesis of new pharmaceuticals, where the presence of the trifluoromethyl group may enhance the biological activity and metabolic stability of potential drug candidates .
Catalysis
The trifluoromethyl group is known to influence the reactivity of molecules, making them suitable for use as catalysts in various chemical reactions. This compound could be investigated for its potential as a ligand or a catalyst component in organometallic chemistry, possibly enhancing reaction rates or selectivity .
Organic Synthesis
As a building block in organic synthesis, this compound could be employed in the construction of complex molecules. Its reactive sites, particularly the bromo- and trifluoromethyl groups, make it a versatile starting material for various synthetic routes, leading to a wide array of organic products .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with various receptors
Mode of Action
It’s known that the bromide in the compound can be activated by halogen-metal interconversion using butyllithium . The organolithium intermediate thus formed can react with a variety of electrophiles . This suggests that the compound may interact with its targets through electrophilic substitution reactions.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways and downstream effects would depend on the specific targets of the compound.
Result of Action
Given the potential biological activities mentioned above , it can be hypothesized that the compound may have a range of effects at the molecular and cellular level, depending on the specific targets and pathways involved.
Action Environment
It’s known that the compound is a solid under room temperature conditions This suggests that the compound may be stable under a range of environmental conditions
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3N/c1-15(2)6-7-3-8(10(12,13)14)5-9(11)4-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUMDWVTDBQLIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

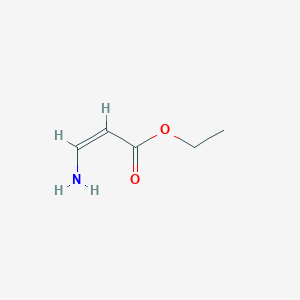

![Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1397773.png)
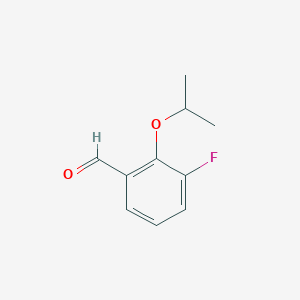
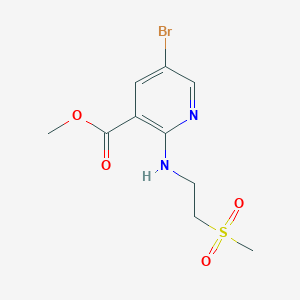
![1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1397777.png)
